Sodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Description
This compound is a sodium salt of a cytidine triphosphate derivative, characterized by a cytosine base linked to a ribose sugar with three phosphate groups. Its IUPAC name reflects the stereochemistry (2R,3S,4R,5R configuration) and the sequential phosphorylation pattern. The sodium counterion enhances solubility, making it suitable for biochemical applications such as enzymatic assays or nucleic acid synthesis . The triphosphate moiety is critical for its role as a substrate in DNA/RNA polymerases, where it contributes to the energy required for nucleotide incorporation .
Properties
IUPAC Name |
sodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O14P3.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXAPABOZXFQTH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3NaO14P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis Strategies
Chemical synthesis of citicoline sodium traditionally involves stepwise phosphorylation of cytidine and choline derivatives. The process begins with cytidine monophosphate (CMP), which undergoes phosphorylation with choline phosphate in the presence of activating agents.
Reaction Mechanism and Optimization
The core reaction couples cytidine 5'-monophosphate with phosphorylated choline derivatives under alkaline conditions. A key intermediate, cytidine 5'-diphosphocholine (CDP-choline), forms via nucleophilic substitution between the phosphate groups of CMP and choline phosphate. Anhydrous solvents like dimethylformamide (DMF) are employed to minimize hydrolysis, with yields reaching 68–72% under optimized conditions.
Table 1: Typical Chemical Synthesis Parameters
| Parameter | Range/Value | Source |
|---|---|---|
| Solvent | DMF/Water (9:1 v/v) | |
| Temperature | 25–30°C | |
| Reaction Time | 12–24 hours | |
| Yield | 68–72% | |
| Choline Phosphate Equiv | 1.2–1.5 |
Challenges include side reactions during phosphorylation and the need for extensive purification to remove unreacted CMP and byproducts. Recent advances utilize solid-phase synthesis with resin-bound cytidine to improve purity (>98%).
Microbial Conversion Using Permeabilized Yeast Cells
A biotechnological approach employs Saccharomyces cerevisiae with modified permeability to catalyze CDP-choline synthesis from cytidine monophosphate and choline chloride.
Metabolic Engineering and Flux Analysis
Yeast cells are treated with lytic enzymes (e.g., zymolyase) to enhance membrane permeability, allowing substrates to enter while retaining cofactors. The cells’ endogenous CTP:phosphocholine cytidylyltransferase catalyzes the condensation of CMP and choline phosphate. Metabolic flux analysis identifies ATP regeneration as a bottleneck, addressed by adding glucose or sucrose as energy donors.
Table 2: Microbial Conversion Optimization
| Additive | Concentration Range | Yield Increase | Source |
|---|---|---|---|
| Mg²⁺ | 1–200 mM | 37% | |
| K⁺ | 1 mM–2 M | 28% | |
| Mannitol | 1–20 mM | 15% | |
| Cysteine | 1–10 mM | 12% |
This method achieves product concentrations of 18–22 g/L with substrate utilization rates exceeding 85%. However, scaling requires precise control over fermentation parameters to prevent cell lysis.
Enzymatic Catalysis with Recombinant Enzymes
Enzymatic synthesis offers higher specificity, leveraging purified CTP:phosphocholine cytidylyltransferase (EC 2.7.7.15) to couple cytidine triphosphate (CTP) and phosphocholine.
Enzyme Immobilization and Cofactor Recycling
Immobilizing the enzyme on chitosan beads improves stability, enabling 15 reaction cycles with <10% activity loss. ATP regeneration systems using polyphosphate kinases reduce costs by recycling adenosine triphosphate:
$$
\text{CTP + Phosphocholine} \xrightarrow{\text{Cytidylyltransferase}} \text{CDP-choline + PP}_i \quad
$$
Table 3: Enzymatic Process Conditions
| Parameter | Optimal Value | Source |
|---|---|---|
| pH | 7.5–8.5 | |
| Temperature | 35–40°C | |
| CTP Concentration | 50–100 mM | |
| Phosphocholine | 1.2 Molar Equiv | |
| Yield | 89–92% |
This method reduces byproduct formation compared to chemical routes but requires expensive enzyme purification.
Pharmaceutical Formulation into Tablets
Post-synthesis, citicoline sodium is formulated into tablets using excipients to ensure stability and bioavailability.
Granulation and Compression
A typical formulation includes:
- Citicoline Sodium : 100–300 g per 1,000 tablets
- Binders : Hydroxypropyl methylcellulose (0.6–3 g)
- Fillers : Microcrystalline cellulose (50–160 g), starch (20–70 g)
- Lubricants : Magnesium stearate (1.7–5.5 g).
Wet granulation with aqueous binder solutions ensures uniform particle size, followed by drying at 50°C and compression into tablets. Stability studies show <2% degradation over 24 months under ambient conditions.
Comparative Analysis of Methods
Table 4: Method Comparison
| Metric | Chemical | Microbial | Enzymatic |
|---|---|---|---|
| Yield | 68–72% | 85–90% | 89–92% |
| Purity | 95–98% | 90–93% | 98–99% |
| Cost | Low | Moderate | High |
| Scalability | High | Moderate | Low |
| Environmental Impact | High | Moderate | Low |
The enzymatic method, while costly, is preferred for high-purity applications, whereas microbial conversion balances cost and yield for bulk production.
Chemical Reactions Analysis
Types of Reactions
Sodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the functional groups within the molecule, affecting its reactivity and stability.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more stable, reduced forms of the molecule. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Sodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound plays a role in studying nucleotide interactions and enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: The compound is used in the production of biochemical assays and diagnostic kits.
Mechanism of Action
The mechanism of action of Sodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit or activate enzymatic reactions by binding to active sites or altering the conformation of the enzyme. Additionally, it can interact with nucleic acids, affecting processes like replication and transcription.
Comparison with Similar Compounds
Cytidine Monophosphate Derivatives
- 5-Methoxycytidylic Acid (CAS 76528-22-8): This compound features a methoxy group at position 5 of the cytosine base, which increases resistance to deamination and alters base-pairing specificity. Unlike the triphosphate form, the monophosphate cannot directly participate in polymerase reactions, limiting its utility to structural studies or antisense oligonucleotide modifications .
- Cytidine Diphosphate (CDP) : With two phosphate groups, CDP serves as an intermediate in phospholipid biosynthesis. The absence of a third phosphate reduces its role in nucleic acid synthesis compared to the triphosphate form .
Modified Nucleoside Triphosphates
- The sulfur atom enhances nucleophilic reactivity, which may lead to crosslinking in RNA or DNA .
- 5’-O-Phosphono-3’-Cytidyl Adenosine Dinucleotide (CAS 15648-73-4): This dinucleotide combines cytidine and adenosine via triphosphate linkages. Such structures are used to study RNA ligase activity or as non-hydrolyzable analogs in enzyme inhibition assays .
Phosphate Chain Modifications
- Tetraphosphate Derivatives (CAS 87980-19-6): The addition of a fourth phosphate group creates a "tetraphosphate" structure, which is rare in nature. This modification may mimic transition states in enzymatic reactions or act as a high-energy phosphate donor in synthetic biology applications .
- Phosphono Hydrogen Phosphate Analogs: Compounds with phosphono groups (e.g., ) replace a phosphate oxygen with a carbon-phosphorus bond, rendering them resistant to phosphatase degradation. These analogs are valuable in long-term biochemical tracking .
Sodium Salt vs. Free Acid Forms
The sodium salt form of the target compound (CAS 102783-51-7) exhibits higher aqueous solubility (>100 mg/mL) compared to its free acid counterpart, facilitating its use in cell culture and in vitro transcription systems. In contrast, free acid forms (e.g., ) require buffering agents to maintain solubility, which can interfere with enzymatic activity .
Data Tables
Table 1: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Base | Phosphate Groups | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|---|
| Target Compound (Sodium Salt) | 102783-51-7 | Cytosine | Triphosphate | None | 513.14 | Nucleic acid synthesis |
| 5-Methoxycytidylic Acid | 76528-22-8 | 5-MeO-Cytosine | Monophosphate | 5-Methoxy | 353.06 | Antisense oligonucleotides |
| Methylsulfanylpurine Triphosphate | 50851-39-3 | Purine | Triphosphate | Methylsulfanyl | 602.01 (M+ ion) | Viral polymerase inhibition |
| Cytidine-Adenosine Dinucleotide | 15648-73-4 | Cytosine/Adenine | Triphosphate | None | 652.10 | RNA ligase studies |
Table 2: Solubility and Stability
| Compound | Solubility (H2O) | Stability (pH 7.4, 25°C) | Key Stability Factors |
|---|---|---|---|
| Target Compound (Sodium) | >100 mg/mL | >24 hours | Sodium ion stabilizes phosphate |
| Free Acid Form | ~50 mg/mL | <12 hours | Prone to hydrolysis |
| 5-Methoxycytidylic Acid | 75 mg/mL | >48 hours | Methoxy group reduces deamination |
Q & A
Q. What are the critical steps for synthesizing this compound, and how can purity be ensured?
The synthesis involves sequential phosphorylation of the nucleoside intermediate. Key steps include:
- Protection of reactive groups : Use tert-butyldimethylsilyl (TBDMS) or trityl groups to shield hydroxyl groups during phosphorylation .
- Phosphorylation agents : Employ bis-(2-cyanoethyl)-N,N-diisopropylphosphoramidite for controlled phosphate bond formation .
- Deprotection and purification : Remove protecting groups under mild acidic conditions (e.g., 0.1 M HCl) and purify via reverse-phase HPLC using a C18 column with 10 mM ammonium acetate buffer (pH 6.8) for high-resolution separation .
- Purity validation : Use LC-MS (ESI+) to confirm molecular ion peaks and quantify impurities (<0.5% by area under the curve) .
Q. How should researchers characterize the structural integrity of this compound?
A multi-technique approach is recommended:
- NMR spectroscopy : Assign proton environments using -NMR (500 MHz, DO) to verify the pyrimidine ring (δ 7.8–8.2 ppm) and ribose moiety (δ 4.0–5.5 ppm). -NMR identifies phosphate linkages (δ -2 to -3 ppm for monoesters, δ 0–1 ppm for diesters) .
- X-ray crystallography : Resolve the 3D configuration by co-crystallizing with magnesium ions to stabilize phosphate groups (space group P2, resolution ≤1.5 Å) .
- FT-IR : Confirm phosphate vibrations (1200–1250 cm) and amide stretches (1650–1680 cm) .
Q. What stability considerations are essential for storage and handling?
- pH sensitivity : Store in neutral buffers (pH 6.5–7.5) to prevent hydrolysis of phosphate ester bonds. Avoid Tris-based buffers, which catalyze degradation at high pH .
- Temperature : Lyophilize and store at -80°C under argon to minimize oxidation. Avoid repeated freeze-thaw cycles .
- Light exposure : Protect from UV light to prevent pyrimidine ring photodegradation (use amber vials) .
Advanced Research Questions
Q. How can computational methods optimize phosphorylation efficiency?
- Reaction path modeling : Use density functional theory (DFT) at the B3LYP/6-31G* level to simulate transition states and identify energy barriers in phosphorylation steps. Focus on nucleophilic attack by the hydroxyl group on the phosphorus center .
- Machine learning : Train models on reaction datasets (e.g., solvent polarity, temperature, catalyst loading) to predict optimal conditions. For example, acetonitrile with 0.1 eq. ZnCl increases phosphorylation yields by 15% .
- MD simulations : Model solvent interactions to select solvents (e.g., DMF vs. THF) that stabilize intermediates and reduce side reactions .
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?
- Dynamic effects : Analyze temperature-dependent -NMR (25–60°C) to detect conformational exchange broadening in the ribose ring .
- Paramagnetic shifts : Add EDTA to chelate trace metals (e.g., Mg) that distort chemical shifts .
- 2D NMR : Use - HSQC to assign overlapping signals (e.g., C3' and C4' protons) and - COSY to map coupling networks .
Q. What strategies address low yields in large-scale synthesis?
- Flow chemistry : Implement continuous-flow reactors with immobilized enzymes (e.g., phosphotransferases) to enhance regioselectivity and throughput .
- In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of phosphate intermediates .
- Byproduct recycling : Catalytic hydrogenation (Pd/C, H) recovers deprotected nucleosides from failed batches for reuse .
Key Considerations for Experimental Design
- Controlled phosphorylation : Use anhydrous conditions (activated molecular sieves) to prevent hydrolysis .
- Isotopic labeling : Synthesize -labeled analogs (e.g., at C2' of ribose) for metabolic tracking in biological studies .
- Collaborative workflows : Integrate synthetic chemistry with computational modeling (e.g., ICReDD’s reaction design framework) to accelerate discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
